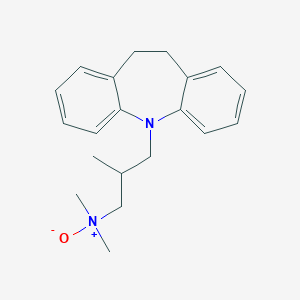

Trimipramin-N-oxid

Übersicht

Beschreibung

Trimipramin-N-oxid ist ein aktiver Metabolit des trizyklischen Antidepressivums Trimipramin. Es ist bekannt für seine Fähigkeit, menschliche Monoamintransporter für Noradrenalin, Serotonin, Dopamin und organische Kationentransporter zu hemmen . Diese Verbindung wird aufgrund ihrer pharmakologischen Eigenschaften in der Forschung zu Depressionen und Angstzuständen eingesetzt .

2. Herstellungsmethoden

This compound wird durch N-Oxidation von Trimipramin durch Cytochrom-P450-Isoformen wie CYP2D6, CYP2C9, CYP2C19, CYP1A2 und CYP3A4 gebildet . Der synthetische Weg beinhaltet die Oxidation von Trimipramin unter Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen. Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

Trimipramin-N-oxid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Hemmung von Monoamintransportern und organischen Kationentransportern zu untersuchen.

Biologie: Forschung zu seinen Auswirkungen auf Neurotransmittersysteme und seine Rolle bei Depressionen und Angstzuständen.

Medizin: Untersuchungen zu seinen potenziellen therapeutischen Wirkungen und Wirkmechanismen.

Industrie: Einsatz bei der Entwicklung neuer Antidepressiva und verwandter Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound umfasst die Hemmung von Monoamintransportern, einschließlich derer für Noradrenalin, Serotonin und Dopamin. Diese Hemmung führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt, was zu seinen antidepressiven Wirkungen beiträgt. Die Verbindung interagiert auch mit organischen Kationentransportern, was die Neurotransmitterdynamik weiter beeinflusst .

Wirkmechanismus

Target of Action

Trimipramine N-oxide is an active metabolite of the tricyclic antidepressant trimipramine . It primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), dopamine (hDAT), and the human organic cation transporters (hOCT1 and hOCT2) . These transporters are expressed in the brain and are known to be involved in the uptake of monoamines .

Mode of Action

Trimipramine N-oxide acts by inhibiting the reuptake of norepinephrine and serotonin (5-HT) by nerve cells . It preferentially inhibits hSERT . This inhibition of reuptake increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission .

Biochemical Pathways

The inhibition of monoamine transporters by Trimipramine N-oxide affects the monoaminergic system, particularly the serotonergic and noradrenergic pathways . These pathways play crucial roles in mood regulation, and their dysregulation is associated with various psychiatric disorders, including depression .

Pharmacokinetics

It is known that tricyclic antidepressants, like trimipramine, tend to accumulate in the brain . This suggests that Trimipramine N-oxide may also have similar pharmacokinetic properties.

Result of Action

The inhibition of monoamine transporters by Trimipramine N-oxide leads to an increase in the concentration of norepinephrine and serotonin in the synaptic cleft . This increase enhances neurotransmission, which can alleviate symptoms of depression .

Action Environment

The action, efficacy, and stability of Trimipramine N-oxide can be influenced by various environmental factors. For instance, the expression levels of the targeted transporters in the brain can affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of Trimipramine N-oxide.

Biochemische Analyse

Biochemical Properties

Trimipramine N-oxide interacts with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines . Trimipramine N-oxide preferentially inhibits hSERT .

Cellular Effects

Trimipramine N-oxide, as a metabolite of trimipramine, may contribute to the antidepressant action of trimipramine . It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), and at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .

Molecular Mechanism

It is known that it preferentially inhibits hSERT . This inhibition could eventually contribute to trimipramine’s antidepressant effect .

Transport and Distribution

Trimipramine N-oxide is likely transported and distributed within cells and tissues via the human monoamine transporters and organic cation transporters with which it interacts

Vorbereitungsmethoden

Trimipramine N-oxide is formed via N-oxidation of trimipramine by cytochrome P450 isoforms such as CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 . The synthetic route involves the oxidation of trimipramine using specific oxidizing agents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Trimipramin-N-oxid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung selbst wird durch eine Oxidationsreaktion gebildet.

Reduktion: Es kann unter bestimmten Bedingungen zu Trimipramin reduziert werden.

Substitution: Je nach den verwendeten Reagenzien und Bedingungen können verschiedene Substitutionsreaktionen auftreten.

Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die Stammverbindung Trimipramin und ihre verschiedenen Derivate .

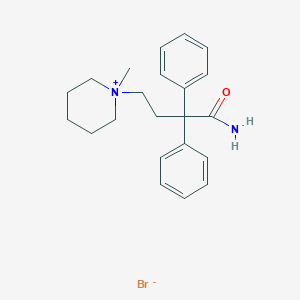

Vergleich Mit ähnlichen Verbindungen

Trimipramin-N-oxid ähnelt anderen trizyklischen Antidepressiva wie Amitriptylin und Imipramin. Es hat ein einzigartiges pharmakologisches Profil aufgrund seiner selektiven Hemmung von Serotonintransportern gegenüber anderen Monoamintransportern. Diese Selektivität unterscheidet es von anderen trizyklischen Antidepressiva, die typischerweise mehrere Transporter mit ähnlicher Potenz hemmen .

Ähnliche Verbindungen

- Amitriptylin

- Imipramin

- Desmethyl-trimipramin

- 2-Hydroxy-trimipramin

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen pharmakologischen Wirkungen und therapeutischen Anwendungen.

Eigenschaften

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOPAPJVNIQNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891486 | |

| Record name | Trimipramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14171-70-1 | |

| Record name | Trimipramine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMIPRAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUI5X0O724 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

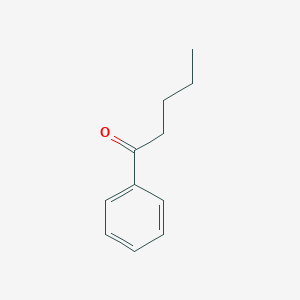

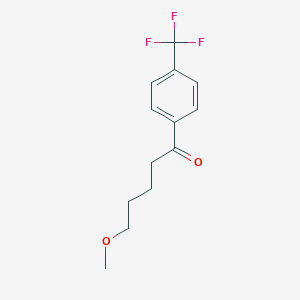

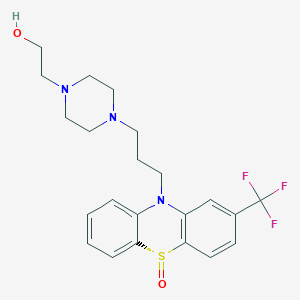

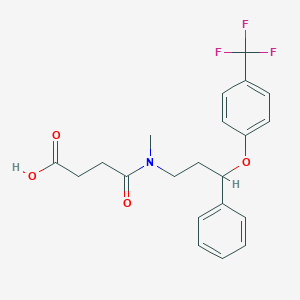

Feasible Synthetic Routes

Q1: What is the impact of transforming Trimipramine into Trimipramine N-oxide on its potency towards monoamine and organic cation transporters?

A: The provided abstract by [] mentions the inhibitory potency of Trimipramine and its metabolites on monoamine and organic cation transporters but doesn't directly compare the potency of Trimipramine to that of Trimipramine N-oxide. Generally, N-oxidation of drugs can alter their pharmacological properties, including their potency and selectivity towards target proteins. Further research and specific data from the study mentioned in abstract [] are needed to determine how N-oxidation affects Trimipramine's interaction with these transporters.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)